molecular formula C19H12Cl2N2OS B2876293 (Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-91-0

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2876293
CAS No.: 476672-91-0
M. Wt: 387.28
InChI Key: DIMUAJRYJKVRSR-ZSOIEALJSA-N
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Description

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2OS and its molecular weight is 387.28. The purity is usually 95%.
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Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an acrylonitrile moiety, and dichlorophenyl and methoxyphenyl substituents. These structural features are crucial for its biological activity.

Property Value
Molecular Formula C18H14Cl2N2OS
Molecular Weight 369.29 g/mol
LogP 4.6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction: The compound may bind to DNA, interfering with replication and transcription.
  • Signaling Pathway Modulation: It affects various signaling pathways, leading to changes in cell behavior and function .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine, enhances cytotoxic activity against various cancer cell lines.

  • Case Study: A study demonstrated that compounds similar to this compound showed IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of pathogens.

  • Evaluation Metrics:
    • Minimum Inhibitory Concentration (MIC)
    • Minimum Bactericidal Concentration (MBC)

In vitro studies revealed that related compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of thiazole derivatives:

  • Chlorine Substituents: Enhance cytotoxicity.
  • Methoxy Groups: Contribute to increased solubility and bioavailability.
  • Thiazole Ring: Essential for maintaining anticancer and antimicrobial activities .

Properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c1-24-15-6-2-4-12(9-15)17-11-25-19(23-17)14(10-22)8-13-5-3-7-16(20)18(13)21/h2-9,11H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMUAJRYJKVRSR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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